4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
CAS No.: 339279-22-0
Cat. No.: VC4564827
Molecular Formula: C19H16Cl2N2OS
Molecular Weight: 391.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339279-22-0 |
|---|---|
| Molecular Formula | C19H16Cl2N2OS |
| Molecular Weight | 391.31 |
| IUPAC Name | 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine |
| Standard InChI | InChI=1S/C19H16Cl2N2OS/c1-24-11-16-10-18(23-19(22-16)13-5-3-2-4-6-13)25-12-14-7-8-15(20)9-17(14)21/h2-10H,11-12H2,1H3 |
| Standard InChI Key | MKXWFALXVDJEOU-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₉H₁₆Cl₂N₂OS, with a molecular weight of 391.31 g/mol. Its IUPAC name, 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine, reflects the positions of its functional groups:
-
A 2,4-dichlorobenzyl group attached via a sulfur atom at the 4-position of the pyrimidine ring.
-
A methoxymethyl substituent at the 6-position.
-
A phenyl ring at the 2-position.
The SMILES notation (COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl) and InChIKey (MKXWFALXVDJEOU-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 339279-22-0 |
| Molecular Formula | C₁₉H₁₆Cl₂N₂OS |
| Molecular Weight | 391.31 g/mol |
| IUPAC Name | 4-[(2,4-Dichlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine |
| SMILES | COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
| InChIKey | MKXWFALXVDJEOU-UHFFFAOYSA-N |
Synthesis and Modification Strategies
General Pyrimidine Synthesis Pathways
Pyrimidine derivatives are typically synthesized via condensation reactions between β-dicarbonyl compounds and nitrogen-containing precursors such as urea, thiourea, or guanidine. For example, α-bromomethylbenzylketones can react with amidines to form substituted pyrimidines, with subsequent modifications introducing functional groups like sulfanyl or methoxymethyl moieties.
Physicochemical Properties
Solubility and Stability
| Functional Group | Potential Biological Role |
|---|---|
| 2,4-Dichlorobenzyl sulfanyl | Electrophilic targeting of thiols |
| Methoxymethyl | Solubility modulation |
| 2-Phenyl | Hydrophobic binding interactions |
Research Gaps and Future Directions
Priority Areas for Investigation
-
Synthetic Optimization: Develop scalable routes with higher yields and purity.
-
Pharmacological Screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition profiles.
-
Structure-Activity Relationships (SAR): Systematically modify substituents to identify critical pharmacophores.
Analytical Challenges
-
Solubility enhancement through prodrug strategies or formulation with surfactants.
-
Metabolic stability studies to assess susceptibility to hepatic oxidation or hydrolysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume